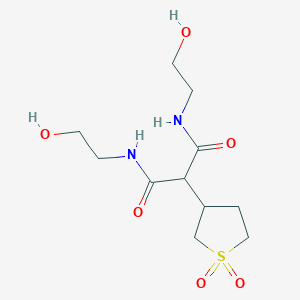

2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide

説明

This compound is a propanediamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent and two 2-hydroxyethyl groups on the amide nitrogens.

特性

分子式 |

C11H20N2O6S |

|---|---|

分子量 |

308.35 g/mol |

IUPAC名 |

2-(1,1-dioxothiolan-3-yl)-N,N'-bis(2-hydroxyethyl)propanediamide |

InChI |

InChI=1S/C11H20N2O6S/c14-4-2-12-10(16)9(11(17)13-3-5-15)8-1-6-20(18,19)7-8/h8-9,14-15H,1-7H2,(H,12,16)(H,13,17) |

InChIキー |

JBPRPMMLWZVNGV-UHFFFAOYSA-N |

正規SMILES |

C1CS(=O)(=O)CC1C(C(=O)NCCO)C(=O)NCCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

Oxidation: The tetrahydrothiophene ring is then oxidized to introduce the dioxido group. This can be achieved using oxidizing agents such as hydrogen peroxide or peracids.

Attachment of Hydroxyethyl Groups: The hydroxyethyl groups are introduced through a nucleophilic substitution reaction, where ethylene oxide or a similar reagent reacts with the intermediate compound.

Formation of Propanediamide Backbone: The final step involves the formation of the propanediamide backbone through an amidation reaction, where the intermediate compound reacts with a suitable amine.

Industrial Production Methods

Industrial production of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistency and efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfone or sulfoxide derivatives.

Reduction: Reduction reactions can convert the dioxido group back to a sulfide or thiol group.

Substitution: The hydroxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, peracids.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ethylene oxide, alkyl halides.

Major Products

Oxidation Products: Sulfone, sulfoxide derivatives.

Reduction Products: Sulfide, thiol derivatives.

Substitution Products: Various functionalized derivatives depending on the nucleophile used.

科学的研究の応用

2-(1,1-Dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and potential biological activity.

Materials Science: It is explored for use in the development of new materials, including polymers and coatings, due to its functional groups that can undergo further chemical modifications.

Biological Studies: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical probe.

作用機序

The mechanism of action of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-bis(2-hydroxyethyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxido group and hydroxyethyl groups can form hydrogen bonds and other interactions with target molecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural and functional differences between the target compound and analogous derivatives:

Key Observations:

- Electron-Withdrawing Effects : The sulfone group in the target compound likely enhances its ability to stabilize metal complexes compared to alkyl-substituted analogs like the heptyl derivative .

- Solubility : Hydroxyethyl groups improve aqueous solubility relative to hydrophobic substituents (e.g., dihexadecyl). Methoxyethyl derivatives exhibit higher solubility in organic solvents due to reduced hydrogen bonding .

- Applications : Long-chain alkyl derivatives (e.g., dihexadecyl) are suited for surfactant applications, while thiazolyl-containing analogs may interact with biological targets .

Metal Coordination Behavior

- Copper(II) Complexation: The heptyl derivative forms stable Cu(II) complexes in methanol, as evidenced by its synthesis via reaction with Cu(NO₃)₂ . The target compound’s sulfone group may alter coordination geometry or binding affinity, though experimental data are lacking.

- Silver(I) Selectivity : Analogous silver complexes (e.g., [N,N'-bis(4-methoxyphenyl)-3,6-dithiaoctanediamide]triflate) highlight the role of sulfur-containing ligands in Ag(I) selectivity . The target compound’s sulfone group may reduce thiophilicity compared to thioether-containing analogs.

Industrial and Pharmaceutical Relevance

- Surfactants : Dihexadecyl derivatives with hydroxyethyl groups align with industrial surfactants like those in hydraulic fracturing fluids (e.g., N,N'-bis[2-[bis(2-hydroxyethyl)methylammonio]ethyl] derivatives) .

- Fluorinated Analogs : Perfluorinated propanediamides (e.g., [160402-26-6]) exhibit unique surface-active properties due to fluorinated chains but lack the sulfone moiety .

- Pharmaceutical Potential: The target compound’s sulfone group is structurally reminiscent of drug motifs (e.g., protease inhibitors), suggesting unexplored therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。